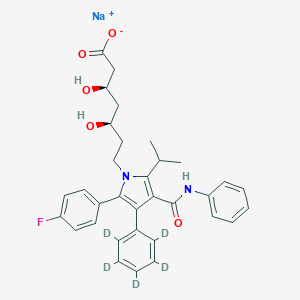

Atorvastatin-d5 Sodium Salt

描述

Contextualizing Atorvastatin-d5 Sodium Salt as a Stable Isotope-Labeled Compound

This compound is classified as a stable isotope-labeled compound. lgcstandards.com This means that specific hydrogen atoms in the atorvastatin (B1662188) molecule have been replaced with deuterium (B1214612) (²H), a stable (non-radioactive) isotope of hydrogen. musechem.comclearsynth.com Unlike its unlabeled counterpart, this compound has a higher molecular weight due to the presence of five deuterium atoms. pharmaffiliates.com While chemically identical to the parent drug in terms of biological activity, this mass difference is detectable by mass spectrometry, forming the basis of its utility in research. medchemexpress.comclearsynth.com It is specifically the labeled analogue of Atorvastatin, intended for research applications. pharmaffiliates.comscbt.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Sodium (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-((phenyl-d5)carbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | pharmaffiliates.com |

| Molecular Formula | C₃₃H₂₉D₅FN₂NaO₅ | pharmaffiliates.comscbt.com |

| Molecular Weight | 585.65 g/mol | pharmaffiliates.comscbt.com |

| CAS Number | 222412-87-5 | lgcstandards.comcd-bioparticles.net |

| Appearance | White to Off-White Solid | pharmaffiliates.com |

Significance of Deuterium Labeling in Pharmaceutical Research

Deuterium labeling is a powerful technique in pharmaceutical research that offers significant advantages. musechem.com Replacing hydrogen with deuterium, which is twice as heavy, can have a profound impact on the properties of a molecule. clearsynth.comclearsynth.com This substitution can lead to enhanced metabolic stability due to a phenomenon known as the kinetic isotope effect, where the bond between carbon and deuterium is stronger and breaks more slowly than the carbon-hydrogen bond. musechem.comacs.org This increased stability can improve a drug's pharmacokinetic profile, such as increasing its half-life. musechem.com

Beyond altering metabolic pathways, deuterium labeling is invaluable for tracking molecules within biological systems. musechem.comclearsynth.com Because deuterated compounds are chemically identical but have a distinct mass, they can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental biological action. musechem.comclearsynth.comacs.org This makes deuterium-labeled compounds essential tools for understanding a drug's behavior in the body during the discovery and development process. clearsynth.comacs.org

Role as an Internal Standard in Bioanalytical and Pharmacokinetic Studies

The primary and most widespread application of this compound is its use as an internal standard for the quantification of atorvastatin in biological samples. medchemexpress.comveeprho.comcaymanchem.com In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. musechem.comacs.org

An internal standard is a compound with physicochemical properties very similar to the analyte (the substance being measured) that is added in a known quantity to every sample. This compound is an ideal internal standard for atorvastatin because it co-elutes with and has the same ionization efficiency as the unlabeled drug during analysis. researchgate.netresearchgate.net However, due to its higher mass, it is readily distinguishable by the mass spectrometer. musechem.com This allows it to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response, ensuring reliable quantification. veeprho.com Numerous pharmacokinetic and bioequivalence studies have employed this compound to accurately measure concentrations of atorvastatin and its metabolites in human plasma. nih.govresearchgate.netresearchgate.netnih.gov

Overview of this compound in Drug Discovery and Development

Stable isotope-labeled compounds like this compound play a key role throughout the drug discovery and development pipeline. acs.orgacs.org In the early stages, deuterium labeling helps researchers gain valuable insights into the metabolic pathways and clearance rates of potential drug candidates, aiding in the optimization of lead compounds. clearsynth.com

During preclinical and clinical development, deuterated standards are essential for the validation of bioanalytical methods required by regulatory agencies. researchgate.netresearchgate.net These robust analytical methods are necessary for pharmacokinetic studies that assess how a drug is absorbed and processed by the body. veeprho.comnih.gov For instance, this compound has been used as an internal standard in studies examining the effect of other drugs on the pharmacokinetics of atorvastatin. nih.gov The use of such standards ensures the data from these critical studies are accurate and reliable. veeprho.com

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research

| Application Area | Description | Source(s) |

| Metabolism Studies (ADME) | Allows researchers to accurately track the fate of drugs in the body, providing a better understanding of absorption, distribution, metabolism, and excretion. | musechem.comclearsynth.comclearsynth.com |

| Internal Standards | Serves as a reference in mass spectrometry for the precise quantification of a drug in complex biological matrices like plasma. | veeprho.commusechem.comacs.org |

| Pharmacokinetic (PK) Studies | Used to improve the accuracy of PK studies that measure drug concentrations over time. | nih.govclearsynth.com |

| Drug Discovery | Provides insights into the metabolic pathways and clearance rates of new drug candidates, helping to optimize lead compounds. | clearsynth.com |

Historical and Current Research Trends for this compound

The use of this compound is intrinsically linked to the research trends of its parent compound, atorvastatin. Research involving atorvastatin analysis using liquid chromatography saw a significant increase between 1999 and 2017, reflecting the need for sensitive and reliable analytical methods. emrespublisher.com This trend has driven the demand for stable isotope-labeled internal standards to ensure the quality of bioanalytical data. emrespublisher.com

Historically, research has focused on developing and validating robust LC-MS/MS methods for the simultaneous determination of atorvastatin and its active metabolites in human plasma for various applications, including bioequivalence studies. researchgate.netresearchgate.net Current research continues to rely on this compound for these foundational studies. For example, it is used in drug-drug interaction studies to assess the impact of co-administered drugs on atorvastatin's metabolism. nih.gov The ongoing need to precisely quantify atorvastatin in clinical and research settings ensures that this compound remains a relevant and essential tool in pharmaceutical science.

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization for Research Applications

Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the atorvastatin (B1662188) molecule is a meticulous process that cannot be achieved by simple exchange with deuterium-rich solvents under physiological conditions. google.com Instead, it necessitates the use of deuterated reagents and intermediates during the chemical synthesis. google.com One common strategy involves the use of deuterated starting materials in a multi-step synthesis. For instance, a combinatorial chemistry approach has been utilized to create a library of deuterated atorvastatin analogs. nih.govresearchgate.net

A key reaction in some synthetic routes is the Paal-Knorr synthesis, which forms the central pyrrole (B145914) ring of the atorvastatin molecule. acs.orgresearchgate.net Other approaches, such as those based on the Horner-Wadsworth-Emmons reaction or the Ugi reaction, have also been developed to construct the atorvastatin framework, and these can be adapted for the incorporation of deuterium. acs.orgresearchgate.net Catalytic deuteration using palladium-based catalysts under controlled hydrogen-deuterium exchange conditions is another method employed for producing deuterated analogs. vulcanchem.com

The synthesis of Atorvastatin-d5 specifically targets the phenyl group attached to the pyrrole core. This is achieved by using a deuterated phenyl-containing precursor in the synthetic scheme. The final steps of the synthesis typically involve the formation of the sodium salt to enhance its stability and solubility for research applications.

Isotopic Purity and Enrichment Analysis

The isotopic purity and the degree of deuterium enrichment are critical parameters that define the quality of Atorvastatin-d5 Sodium Salt for its use as an internal standard. lgcstandards.com Isotopic enrichment refers to the percentage of deuterium present in the compound above its natural abundance. google.com The goal is to have a high percentage of the d5 species with minimal presence of d0 (unlabeled) to d4 species. medchemexpress.com

Mass spectrometry (MS) is the primary technique for determining isotopic purity and enrichment. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different deuterated forms can be quantified. For Atorvastatin-d5, the protonated molecule [M+H]+ is expected at an m/z of 564.1, compared to 559.2 for the unlabeled atorvastatin. emrespublisher.com

Table 1: Illustrative Isotopic Distribution of a Research-Grade Atorvastatin-d5 Sample

| Isotopic Species | Percentage (%) |

| d0 | <0.1 |

| d1 | <0.5 |

| d2 | <1.0 |

| d3 | 0.85 |

| d4 | 5.03 |

| d5 | 94.12 |

| Data is illustrative and based on a sample certificate of analysis. medchemexpress.com |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess isotopic purity by observing the disappearance of proton signals at the sites of deuteration. researchgate.net

Structural Elucidation Techniques for this compound

Confirming the precise chemical structure of this compound, including the exact location of the deuterium atoms, is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural confirmation. nih.govresearchgate.net In the ¹H NMR spectrum of Atorvastatin-d5, the signals corresponding to the five protons on the phenyl ring will be absent or significantly diminished, providing direct evidence of successful deuteration at the intended positions. The remaining signals in the spectrum should be consistent with the structure of atorvastatin. medchemexpress.comchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. scirp.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of Atorvastatin-d5 will show characteristic mass shifts in the fragments containing the deuterated phenyl group compared to unlabeled atorvastatin, further confirming the location of the deuterium atoms. emrespublisher.comresearchgate.net For example, a significant fragment of atorvastatin appears at m/z 440.2; for Atorvastatin-d5, this fragment would be expected to shift. emrespublisher.comscirp.org

Table 2: Key Spectroscopic Data for Atorvastatin-d5

| Technique | Observation | Interpretation |

| ¹H NMR | Absence of signals in the aromatic region corresponding to the phenyl-d5 group. medchemexpress.comchemicalbook.com | Confirms deuteration of the phenyl ring. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z ~564. emrespublisher.com | Confirms the incorporation of five deuterium atoms. |

| MS/MS Fragmentation | Fragmentation pattern consistent with atorvastatin, but with mass shifts for fragments containing the d5-phenyl group. emrespublisher.comresearchgate.net | Verifies the location of the deuterium label. |

Control and Analysis of Related Impurities in Research-Grade Material

The purity of research-grade this compound is critical, as impurities can interfere with its intended application as an internal standard. tandfonline.com Impurities can arise from the starting materials, by-products of the synthesis, or degradation of the final compound. synzeal.comresearchgate.net

Common impurities in atorvastatin synthesis can include isomers, such as diastereomers, and related substances like desfluoro-atorvastatin. researchgate.netresearchgate.net During the synthesis of the deuterated standard, it is crucial to minimize the presence of the unlabeled atorvastatin (d0), as this can lead to inaccurate quantification in analytical methods. tandfonline.com

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or mass spectrometry (LC-MS), is the standard method for analyzing and quantifying impurities. researchgate.net Gradient elution methods are typically employed to separate a wide range of potential impurities from the main compound. researchgate.netresearchgate.net The limits for known and unknown impurities are strictly controlled to ensure the high purity of the research-grade material.

Reference Standard Preparation and Qualification for Analytical Traceability

A well-characterized and qualified reference standard of this compound is essential for ensuring the accuracy and reliability of analytical measurements. clearsynth.comroche.com The preparation and qualification of such a standard involve a comprehensive process.

The prepared this compound is rigorously tested for its identity, purity, and isotopic enrichment as described in the previous sections. The qualification process involves comparing its analytical performance to a primary reference standard, if available, or through extensive characterization.

Analytical traceability is the ability to link the measurement results of the Atorvastatin-d5 standard back to a national or international standard through an unbroken chain of comparisons. rsc.orgezag.com This is often achieved by calibration against a certified reference material (CRM) from a national metrology institute like the National Institute of Standards and Technology (NIST). ezag.com For deuterated internal standards, the certificate of analysis (CoA) should provide detailed information on its purity, isotopic distribution, and characterization methods used, which forms the basis for its traceability. tandfonline.com The stability of the deuterated standard in various solutions and matrices should also be validated to ensure its integrity throughout its use. sigmaaldrich.com

Analytical Methodologies and Bioanalytical Research

Advanced Chromatographic Techniques for Atorvastatin-d5 Sodium Salt Quantification

Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are the cornerstone for the analysis of this compound in various biological samples. These methods offer the high sensitivity and selectivity required for detecting low concentrations typical in bioanalytical research. osf.ionih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the simultaneous quantification of atorvastatin (B1662188) and its metabolites, with Atorvastatin-d5 serving as a key internal standard. nih.govnih.gov This methodology is favored for its robustness, speed, and ability to handle a large number of samples, which is essential for pharmacokinetic studies. nih.govresearchgate.net LC-MS/MS methods have been developed for various biological matrices, including human plasma. osf.ionih.govresearchgate.net

The development of LC-MS/MS methods for quantifying atorvastatin using Atorvastatin-d5 in biological matrices, such as human plasma, involves several critical steps. osf.ioscispace.com These include optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.govscispace.com Validation is performed according to regulatory guidelines, such as those from the FDA, to ensure specificity, sensitivity, linearity, precision, accuracy, recovery, and stability. researchgate.netingentaconnect.com

Sample preparation is a crucial step to isolate the analytes from complex biological matrices like plasma. nih.govemrespublisher.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. osf.ionih.govnih.gov For instance, a validated method for human plasma utilized solid-phase extraction to minimize ion suppression effects. nih.gov Another approach used a simple protein precipitation method, which is suitable for high-throughput analysis. ingentaconnect.com The pH of the plasma sample is sometimes adjusted to prevent the degradation of atorvastatin. emrespublisher.com

Chromatographic separation is typically achieved using a reverse-phase C18 column. osf.ionih.gov The mobile phase composition is optimized to achieve good resolution and symmetrical peak shapes. tandfonline.com For example, one method used a mobile phase of acetonitrile (B52724) and 2mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 65:35 v/v ratio. osf.io The total run time for analysis can be as short as a few minutes, allowing for the analysis of a large number of samples per day. nih.govresearchgate.net

Table 1: Selected LC-MS/MS Method Parameters for Atorvastatin Analysis Using Atorvastatin-d5 Internal Standard

| Parameter | Study 1 nih.gov | Study 2 osf.io | Study 3 scispace.com |

|---|---|---|---|

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Extraction Method | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |

| Chromatographic Column | Ascentis® Express C18 (75 mm × 4.6 mm, 2.7 µm) | Symmetry Shield C18 (150mm*4.6mm, 5.0µm) | C18 column (2.1 x 50 mm, 4 µm) |

| Mobile Phase | 0.005% formic acid in water:acetonitrile:methanol (B129727) (35:25:40, v/v/v) | Acetonitrile:2mM Ammonium formate (pH-3.0) [65:35%v/v] | 0.1% acetic acid in water–acetonitrile (4:6, v/v) |

| Flow Rate | 0.6 mL/min | 0.7 mL/min | 0.2 mL/min |

| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | 0.500 ng/mL (Atorvastatin) | 0.229 ng/mL (Atorvastatin) |

| Ionization Mode | Negative ESI | Positive ESI | Positive ESI (Turbo IonSpray) |

Electrospray ionization (ESI) is a common ionization source used in LC-MS/MS analysis of atorvastatin and its deuterated analogue. nih.govtandfonline.com Optimization of ESI parameters is critical for achieving the best signal intensity and a stable response. osf.io Both positive and negative ion modes have been successfully used for the analysis of atorvastatin. osf.ioemrespublisher.com

In positive ESI mode, the protonated molecular ion [M+H]+ is typically monitored. emrespublisher.com For Atorvastatin, this corresponds to a mass-to-charge ratio (m/z) of 559.2, and for Atorvastatin-d5, it is m/z 564.1. emrespublisher.com Some studies have found that positive ESI provides a stable response and good signal intensity. osf.io

Conversely, negative ESI mode has been shown to enhance selectivity and sensitivity in some applications. nih.govemrespublisher.com In this mode, the deprotonated molecular ion [M-H]- is observed. The selection between positive and negative mode often depends on the specific goals of the analysis and the nature of the co-eluting matrix components.

Key ESI parameters that are optimized include the ion spray voltage, source temperature, and the pressures of the nebulizer, auxiliary, and collision gases. nih.gov For example, in one method, the ion spray voltage was set to -4500 V and the source temperature to 500 °C. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for the quantification of analytes. emrespublisher.com In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and increases the signal-to-noise ratio. tandfonline.com

For Atorvastatin, a common MRM transition in positive ion mode is the fragmentation of the precursor ion m/z 559.4 to the product ion m/z 440.1. scirp.org For the internal standard, Atorvastatin-d5, the corresponding transition is m/z 564.1 to m/z 445.1. scirp.org In negative ion mode, a reported transition for Atorvastatin is m/z 557.4 to m/z 278.1, and for Atorvastatin-d5, it is m/z 562.4 to m/z 283.2. nih.gov The selection of specific MRM transitions is a critical step in method development to ensure the highest selectivity and sensitivity for the analyte and internal standard. tandfonline.com

Table 2: Examples of MRM Transitions for Atorvastatin and Atorvastatin-d5

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Atorvastatin | Positive | 559.4 | 440.1 | scirp.org |

| Atorvastatin-d5 | Positive | 564.1 | 445.1 | scirp.org |

| Atorvastatin | Negative | 557.4 | 278.1 | nih.gov |

| Atorvastatin-d5 | Negative | 562.4 | 283.2 | nih.gov |

The use of a stable isotope-labeled internal standard, such as Atorvastatin-d5, is the gold standard in quantitative bioanalysis using mass spectrometry. osf.ioemrespublisher.com Atorvastatin-d5 has chemical and physical properties that are nearly identical to the unlabeled atorvastatin. cymitquimica.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization. osf.ionih.gov

The key advantage of using an isotopic analogue is that it can compensate for variations in sample extraction recovery and matrix effects, which can cause ion suppression or enhancement. nih.gov Because the internal standard and the analyte co-elute and experience similar ionization efficiencies, the ratio of their peak areas provides a more accurate and precise measure of the analyte's concentration. osf.io Several studies have demonstrated the successful use of Atorvastatin-d5 as an internal standard for the quantification of atorvastatin and its metabolites in human plasma. osf.ionih.gov

Ultra-Performance Liquid Chromatography (UPLC), when coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over conventional HPLC. osf.io UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. nih.gov

A UPLC-MS/MS method has been developed and validated for the reliable quantification of atorvastatin and its active metabolites in human plasma, using Atorvastatin-d5 as the internal standard. osf.ionih.gov This method demonstrated high selectivity, sensitivity, and ruggedness. osf.io The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and ammonium formate, resulting in a short run time of 5.2 minutes for all analytes and their internal standards. osf.io The use of UPLC technology enables high-throughput analysis, which is particularly beneficial for clinical studies with large numbers of samples. nih.gov

Multiple Reaction Monitoring (MRM) Transition Selection

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Atorvastatin. ijpsjournal.com Its versatility is enhanced by coupling with various detectors, allowing for sensitive and selective quantification.

HPLC methods coupled with Ultraviolet (UV) detection are widely employed for the determination of Atorvastatin in different samples. ijpsjournal.com The selection of the UV wavelength is a critical parameter to ensure optimal sensitivity and specificity.

Several studies have reported the use of HPLC-UV for the analysis of Atorvastatin. For instance, a rapid and sensitive HPLC method was developed for its determination in human plasma, utilizing a C8 column and a mobile phase of sodium dihydrogen phosphate (B84403) buffer and acetonitrile (60:40, v/v) adjusted to pH 5.5. nih.gov Detection was carried out at 245 nm, achieving a detection limit of 1 ng/mL. nih.gov

Another method for determining Atorvastatin in human serum employed a C18 column with a mobile phase of methanol and sodium phosphate buffer (33:67, v/v) at pH 4.0, with UV detection at 247 nm. ijpsjournal.com In the analysis of pharmaceutical tablets, a C18 column with a mobile phase of acetonitrile and NaH2PO4 buffer (55:45, v/v) at pH 4.5 and detection at 237 nm has been used. ijpsjournal.com Furthermore, for the simultaneous estimation of Atorvastatin and other drugs in pharmaceutical formulations, a C18 column with a mobile phase of potassium dihydrogen phosphate, acetonitrile, and methanol (10:40:50, v/v/v) and UV detection at 236 nm has been reported. ijpsjournal.com

The following table summarizes the chromatographic conditions from various HPLC-UV methods used for the analysis of Atorvastatin:

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Matrix | Human Plasma | Human Serum | Tablets | Pharmaceutical Formulations |

| Column | Nucleosil C8 (125 x 4 mm, 5 µm) | Shim-pack CLC-ODS (150 mm × 4.6 mm, 5 µm) | Perfectsil Target ODS-3 (250 mm × 4.6 mm, 5 μm) | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Sodium dihydrogen phosphate buffer:Acetonitrile (60:40, v/v), pH 5.5 | Methanol:Sodium phosphate buffer (33:67, v/v), pH 4.0 | Acetonitrile:NaH2PO4 buffer (55:45, v/v), pH 4.5 | Potassium dihydrogen phosphate:Acetonitrile:Methanol (10:40:50, v/v/v) |

| Flow Rate | 1.5 mL/min | 2.5 mL/min | 1 mL/min | 1.1 mL/min |

| Detection Wavelength | 245 nm | 247 nm | 237 nm | 236 nm |

| Internal Standard | Diltiazem | Not specified | Not specified | Not specified |

| Detection Limit | 1 ng/mL | 1 ng/mL | Not specified | Not specified |

Spectrofluorimetry offers a sensitive alternative for the determination of Atorvastatin. The native fluorescence of the compound can be exploited for its quantification. A study on the native fluorescence characteristics of Atorvastatin in both acidic and basic media found that high sensitivity was achieved in a solution of 5% acetic acid. nih.gov The excitation and emission wavelengths were 276 nm and 389 nm, respectively. nih.gov This method demonstrated a good correlation coefficient over a concentration range of 1.5–4 μg/mL, with a detection limit of 0.012 μg/mL. nih.gov

Another HPLC method utilized a fluorescence detector for the analysis of Atorvastatin and its degradation products, with an excitation wavelength of 282 nm and an emission wavelength of 400 nm. emrespublisher.com

UV Detection Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than liquid chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) has been mentioned as a technique for the analysis of Atorvastatin. helsinki.fi Atorvastatin-d5 is specifically intended for use as an internal standard for the quantification of Atorvastatin by GC- or LC-MS. caymanchem.com This suggests that GC-MS methods, likely involving derivatization to increase the volatility of the analyte, can be employed for its analysis.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), have emerged as powerful techniques for the analysis of Atorvastatin. helsinki.fi These methods offer high efficiency and rapid analysis times.

A capillary electrophoretic method was developed for the rapid quantification of Atorvastatin in tablets. nih.gov The optimal conditions involved a 25 mM sodium acetate (B1210297) buffer at pH 6, a separation voltage of 25 kV, and a 50 µm capillary. nih.gov This method, which used sodium diclofenac (B195802) as an internal standard, achieved an analysis time of less than 1.2 minutes. nih.gov The separation was also successfully transferred to a microchip electrophoresis (MCE) platform. nih.gov

Another validated CE method for the simultaneous determination of Ezetimibe and Atorvastatin in pharmaceutical formulations used a deactivated fused silica (B1680970) capillary with a background electrolyte solution of phosphate buffer (2.5 mM, pH 6.7) and methanol (70:30 v/v). nih.gov Detection was performed at 210 nm. nih.gov

MEKC has also been developed for the simultaneous quantitation of Atorvastatin and its related substances. researchgate.net This method utilized an extended light path capillary, an applied voltage of 30 kV, and a background electrolyte consisting of 10 mM sodium tetraborate (B1243019) buffer (pH 9.5), 50 mM sodium dodecyl sulphate, and 20% (v/v) methanol. researchgate.net

Sample Preparation Techniques for Bioanalytical Assays

The accurate quantification of this compound in biological matrices necessitates efficient sample preparation to remove interfering substances.

Protein Precipitation (PP)

Protein precipitation is a straightforward and commonly used technique for the extraction of drugs from plasma samples. In a bioanalytical HPLC-UV method for the simultaneous estimation of Amlodipine and Atorvastatin in rat plasma, the protein precipitation approach yielded a mean recovery of approximately 92.8% for both drugs. ijpsjournal.com Another study isolating Atorvastatin from plasma for HPLC analysis also utilized protein precipitation with acetonitrile. nih.gov While simple, it has been noted that this method may not always result in the cleanest extract and could lead to higher background noise and poorer sensitivity compared to other techniques like solid-phase extraction. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique in bioanalysis for the isolation of analytes from complex biological matrices. In the context of Atorvastatin analysis, where this compound is used as an internal standard, LLE involves the partitioning of the analytes from the aqueous biological sample (e.g., plasma) into an immiscible organic solvent. nih.govfda.govarabjchem.org

One validated method utilized LLE to extract atorvastatin, its active metabolites, and their corresponding deuterated internal standards, including this compound, from human plasma. nih.gov This procedure was followed by evaporation of the organic solvent and reconstitution of the residue for analysis by liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov Another approach involved a liquid-liquid extraction without the use of chlorinated solvents, followed by on-line solid-phase extraction, demonstrating good recovery for both atorvastatin and its metabolite. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is another prominent technique for sample clean-up and concentration prior to chromatographic analysis. arabjchem.org It offers advantages such as higher recovery, cleaner extracts, and the potential for automation. For the analysis of Atorvastatin and its metabolites using this compound as an internal standard, SPE has been successfully employed. nih.gov

In one validated LC-MS/MS method, SPE was used to extract atorvastatin and its hydroxylated metabolites from human plasma. nih.gov This method demonstrated high reproducibility and reliability. nih.gov The mean extraction recovery for Atorvastatin-d5 was reported to be 79.9%. nih.gov Another study also points to the use of SPE for the quantification of atorvastatin and its metabolites in rat plasma. researchgate.net

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a modification of LLE that has gained traction for its simplicity, speed, and cost-effectiveness. nih.govresearchgate.net This technique involves the addition of a salt to an aqueous sample, which is miscible with an organic solvent (like acetonitrile), to induce phase separation. nih.govresearchgate.net

A high-throughput method for the simultaneous determination of atorvastatin and its two major metabolites in human plasma employed a simple SALLE procedure. nih.gov This method utilized acetonitrile for extraction and ammonium acetate as the salt, which is compatible with mass spectrometry. nih.gov The use of deuterium-labeled compounds, including by extension Atorvastatin-d5, as internal standards was integral to the method's validation. nih.gov This approach achieved a high recovery of over 81% for all analytes within a one-minute extraction time. nih.gov

Method Validation Parameters for this compound Assays

The validation of bioanalytical methods is essential to ensure their reliability and is conducted in accordance with guidelines from regulatory bodies. mdpi.comscience.gov For assays involving this compound as an internal standard, key validation parameters include linearity, accuracy, precision, and the limits of detection and quantitation.

Linearity and Calibration Curve Establishment

Establishing a linear relationship between the concentration of the analyte and the instrument response is a fundamental aspect of quantitative bioanalysis. For assays quantifying atorvastatin with this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov

Multiple studies have demonstrated the linearity of such assays over specific concentration ranges. For instance, one LC-MS/MS method for atorvastatin in human plasma was linear over the concentration range of 0.25–20 ng/mL, with a correlation coefficient (r²) of 0.9996 or better. researchgate.net Another method showed linearity in the range of 0.050–100.138 ng/mL for atorvastatin. nih.gov A different study reported a linear range of 0.0200-15.0 ng/mL for atorvastatin. nih.gov

Table 1: Linearity and Calibration Curve Data for Atorvastatin Assays

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Atorvastatin | 0.25–20 | ≥ 0.9996 | researchgate.net |

| Atorvastatin | 0.050–100.138 | > 0.99 | nih.gov |

| Atorvastatin | 0.0200–15.0 | Not Specified | nih.gov |

| Atorvastatin | 3–384 | > 0.98 | ijpsjournal.com |

| Atorvastatin | 0.001–10 | > 0.99 | researchgate.net |

| Atorvastatin | 15.62–2000 | 0.9999 | wjarr.com |

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed at different concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and across different days (inter-day). mdpi.com

In a validated LC-MS/MS method, the intra- and inter-day precision for atorvastatin was less than 6.6%, and the accuracy was within ±4.3% of the nominal values. nih.gov Another study reported intra-day and inter-day accuracy to be better than 15%. researchgate.net A separate validation found the precision (% CV) of quality control samples to range from 6.70% to 8.91%, with mean accuracy ranging from 90.98% to 108.42%. hpst.cz

Table 2: Accuracy and Precision Data for Atorvastatin Assays

| Parameter | Atorvastatin | Reference |

|---|---|---|

| Intra-day and Inter-day Precision (% RSD) | < 6.6% | nih.gov |

| Intra-day and Inter-day Accuracy | within ±4.3% | nih.gov |

| Intra-day and Inter-day Accuracy | < 15% | researchgate.net |

| Precision of QC samples (% CV) | 6.70% - 8.91% | hpst.cz |

| Mean Accuracy of QC samples | 90.98% - 108.42% | hpst.cz |

| Intra-day and Inter-day Precision (% RSD) | < 2.0% | ijpsjournal.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

For atorvastatin assays using its deuterated internal standard, the LOQ is a critical parameter for studies involving low drug concentrations. One LC-MS/MS method established a lower limit of quantitation (LLOQ) of 0.050 ng/mL for atorvastatin. nih.gov Another method reported an LOQ of 0.25 ng/mL. researchgate.net A high-performance liquid chromatography (HPLC) method with UV detection had a reported LOD of 3.45 ng/mL and an LOQ of 10.45 ng/mL. wjarr.com

Table 3: LOD and LOQ Data for Atorvastatin Assays

| Parameter | Value (ng/mL) | Reference |

|---|---|---|

| LLOQ | 0.050 | nih.gov |

| LOQ | 0.25 | researchgate.net |

| LOD | 3.45 | wjarr.com |

| LOQ | 10.45 | wjarr.com |

| LLOQ | 0.250 | nih.gov |

| LOD | 0.0005 | researchgate.net |

| LOQ | 0.0200 | researchgate.net |

| LOD | 1.35 | ijpsjournal.com |

Selectivity and Specificity Evaluation

In bioanalytical method development, establishing selectivity and specificity is paramount to ensure that the detected signal corresponds solely to the analyte of interest, without interference from other components in the sample. This compound is instrumental in this evaluation.

When developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the selectivity is assessed by analyzing blank biological matrix samples (like plasma) from multiple sources to check for any endogenous interferences at the retention time of both the analyte (Atorvastatin) and the internal standard (this compound). biotech-asia.org For instance, in a study developing a method for antihypertensive drugs, selectivity was confirmed for all analytes, including the internal standard, by demonstrating the absence of interfering peaks in blank plasma. mdpi.comnih.gov

The co-elution of Atorvastatin and its deuterated counterpart, Atorvastatin-d5, is a common and often intended characteristic in LC-MS/MS methods. mdpi.comnih.gov However, this necessitates a thorough investigation to ensure that the presence of the non-deuterated compound does not affect the signal of the deuterated internal standard. One study observed ion suppression of Atorvastatin-d5 (-17%) in the presence of Atorvastatin. mdpi.comnih.gov This highlights the importance of such evaluations to understand and correct for any potential cross-talk or interference between the analyte and the internal standard, thereby ensuring the specificity of the assay.

The use of a stable isotope-labeled internal standard like this compound significantly enhances the specificity of the method. In mass spectrometry, the distinct mass-to-charge (m/z) ratios of Atorvastatin and Atorvastatin-d5 allow for their simultaneous yet separate detection, even if they are not chromatographically resolved. emrespublisher.com This capability is crucial for distinguishing the analyte from its labeled internal standard and other potential interferences.

Recovery Studies

Recovery studies are essential to evaluate the efficiency of the extraction process used to isolate the analyte and internal standard from the biological matrix. This compound is used alongside the unlabeled Atorvastatin to determine the consistency and effectiveness of the sample preparation method.

The extraction recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution at the same concentration. The recovery of the internal standard, this compound, should be consistent and comparable to that of the analyte.

Several studies have reported on the recovery of Atorvastatin and its deuterated internal standards. For example, a method for the simultaneous quantification of Atorvastatin and its two active metabolites reported the mean extraction recovery for Atorvastatin-d5 to be 79.9%. nih.gov Another study documented an average recovery of 92.77% for d5-2-Hydroxy Atorvastatin, an internal standard for a metabolite of Atorvastatin. fda.gov In a separate investigation, the extraction recovery for Atorvastatin was found to be 77.06% when using methanol for liquid-liquid extraction. researchgate.net

The consistency of recovery across different concentration levels is also a critical aspect of validation. One study demonstrated that the extraction efficiency for both the analytes and their deuterated internal standards was satisfactory, consistent, and not dependent on concentration. nih.gov The following table summarizes recovery data from a study quantifying Atorvastatin and its metabolites.

| Compound | Concentration Level | Mean Recovery (%) |

| Atorvastatin | Low QC | 76.3 |

| Atorvastatin | Middle QC | 78.0 |

| Atorvastatin | High QC | 77.9 |

| 2-Hydroxy-Atorvastatin | Low QC | 73.1 |

| 2-Hydroxy-Atorvastatin | Middle QC | 75.1 |

| 2-Hydroxy-Atorvastatin | High QC | 74.7 |

| 4-Hydroxy-Atorvastatin | Low QC | 75.7 |

| 4-Hydroxy-Atorvastatin | Middle QC | 72.6 |

| 4-Hydroxy-Atorvastatin | High QC | 74.4 |

| Atorvastatin-d5 | N/A | 79.9 |

| 2-Hydroxy-Atorvastatin-d5 | N/A | 78.3 |

| 4-Hydroxy-Atorvastatin-d5 | N/A | 71.1 |

Data sourced from a study on the simultaneous quantitation of Atorvastatin and its active metabolites. nih.gov

Furthermore, various studies on Atorvastatin analysis have reported high recovery rates, often exceeding 95%, indicating efficient extraction procedures. ijpsjournal.com For instance, one HPLC method showed a recovery range of 99–102% for Atorvastatin. ijpsjournal.com Another study reported an average recovery of over 98.0%. ijpsjournal.com The consistent and high recovery of both the analyte and this compound validates the extraction method's ability to provide a clean and representative sample for analysis.

Matrix Effects Assessment

The assessment of matrix effects is a critical step in the validation of bioanalytical methods, particularly for those employing mass spectrometric detection. Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting, undetected components of the biological matrix. This compound is essential for evaluating and compensating for these effects.

The use of a stable isotope-labeled internal standard like this compound is the preferred approach to mitigate matrix effects. Because the deuterated standard is chemically and physically very similar to the analyte, it is assumed that it will experience similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement can be effectively normalized.

Studies have shown that even with the use of an internal standard, it is crucial to investigate potential matrix effects. For example, one study noted that co-elution of Atorvastatin and Atorvastatin-d5 led to a 17% ion suppression of the deuterated compound. mdpi.comnih.gov This finding prompted the researchers to use a different internal standard for their subsequent analyses.

The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a pure standard solution. The internal standard-normalized matrix factor is then calculated to determine if the matrix effect is within acceptable limits, often not exceeding ±15%. nih.gov

In some cases, significant matrix effects can be observed, particularly in hemolyzed plasma samples. The presence of hemolyzed blood can impact the quantification of drugs like Atorvastatin. researchgate.net This underscores the importance of assessing matrix effects under various potential sample conditions.

Stability Testing in Analytical Matrices

Ensuring the stability of an analyte and its internal standard in the biological matrix under various storage and handling conditions is a fundamental aspect of bioanalytical method validation. This compound is used in these stability studies to confirm that it degrades at a similar rate as the unlabeled drug, thus ensuring accurate quantification even if some degradation occurs.

Stability is typically assessed under a range of conditions, including:

Autosampler Stability: To evaluate the stability of the processed samples in the autosampler. One study found that most analytes were stable in plasma extracts for 20 hours at 8°C. nih.gov

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.

Long-Term Storage Stability: To determine how long samples can be stored at a specific temperature (e.g., -20°C or -80°C) without significant degradation. Stock solutions of Atorvastatin-d5 are often stored at -20°C. mdpi.com

Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a period that simulates the sample handling process.

For instance, one study mentioned that the stability of analytes in plasma was not investigated as literature indicated they were stable for 24 hours at room temperature and for at least a month when frozen. mdpi.com Another study found that methanolic stock solutions of all analytes were stable at -20°C. nih.gov MedChemExpress suggests that stock solutions of Atorvastatin-d5 hemicalcium can be stored at -80°C for 6 months or at -20°C for 1 month. medchemexpress.com

The validation of a bioanalytical method for pantoprazole (B1678409) and Atorvastatin confirmed that all analytes were stable through a battery of stability studies, meeting the acceptance criteria of regulatory guidelines. researchgate.net

Impurity Profiling and Degradation Product Analysis utilizing this compound

This compound is a valuable tool in the identification and quantification of impurities and degradation products of Atorvastatin. Its use as an internal standard in chromatographic methods allows for the precise analysis of the parent drug in the presence of its related substances.

In impurity profiling, this compound can be used to accurately quantify known and unknown impurities in bulk drug substances and pharmaceutical formulations. This is crucial for ensuring the quality, safety, and efficacy of the final drug product. Several impurities of Atorvastatin have been identified, and reference standards, including stable isotopes, are used for their analysis. pharmaffiliates.com

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. emrespublisher.comresearchgate.net In these studies, this compound can be used as an internal standard to track the degradation of Atorvastatin and quantify the formation of its degradation products. For example, studies have shown that Atorvastatin undergoes significant hydrolysis under acidic conditions. emrespublisher.com

The use of LC-MS/MS with this compound as an internal standard is particularly powerful for the structural elucidation of unknown degradation products. The predictable mass shift between the degradation products of Atorvastatin and their corresponding deuterated analogues can aid in their identification.

Some known impurities and related compounds of Atorvastatin include Atorvastatin lactam sodium salt, Atorvastatin epoxy tetrahydrofuran (B95107) impurity, and various isomeric forms. medchemexpress.combiosynth.comaxios-research.com The analysis of these compounds is critical for quality control.

Pharmacokinetic and Pharmacodynamic Research Applications

Non-Clinical Pharmacokinetic Studies utilizing Atorvastatin-d5 Sodium Salt

In non-clinical settings, this compound is indispensable for a range of pharmacokinetic investigations. These studies, often conducted in animal models and in vitro systems, are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of atorvastatin (B1662188), as well as its bioavailability, half-life, and potential for drug-drug interactions.

This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the ADME properties of atorvastatin. These studies have revealed that after oral administration, atorvastatin is rapidly absorbed, with peak plasma concentrations reached within one to two hours. ijpsjournal.com However, it undergoes extensive first-pass metabolism in the gut and liver, resulting in a low absolute bioavailability of approximately 12-14%. utupub.fifrontiersin.org Atorvastatin is highly bound to plasma proteins (≥98%), primarily albumin, and has a large volume of distribution of about 381 liters, indicating widespread tissue distribution. ijpsjournal.com Elimination occurs mainly through biliary excretion, with over 98% of the dose eliminated in the feces and less than 2% excreted in the urine. utupub.fi Genetic factors, particularly variations in genes related to absorption, distribution, metabolism, and elimination (ADME), have been shown to influence atorvastatin's pharmacokinetics. nih.gov

A study in healthy Korean subjects, which used Atorvastatin-d5 as a standard, highlighted significant inter-individual variability in pharmacokinetic parameters. nih.gov This research underscores the importance of precise analytical methods, facilitated by deuterated standards, in understanding population-specific pharmacokinetic profiles. nih.gov

| Pharmacokinetic Parameter | Reported Value | Reference |

| Absolute Bioavailability | ~12-14% | ijpsjournal.comutupub.fifrontiersin.org |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ijpsjournal.com |

| Plasma Protein Binding | ≥98% | ijpsjournal.com |

| Volume of Distribution (Vd) | ~381 liters | ijpsjournal.com |

| Primary Route of Elimination | Biliary Excretion (>98% in feces) | utupub.fi |

| Urinary Excretion | <2% | utupub.fi |

In pre-clinical bioavailability and bioequivalence studies, this compound is the internal standard of choice for quantifying atorvastatin concentrations in plasma samples. These studies are crucial for comparing different formulations of atorvastatin or assessing the impact of various factors on its absorption. For example, a study investigating the effects of green tea extract on atorvastatin pharmacokinetics in healthy volunteers utilized Atorvastatin-d5 to ensure accurate measurements. sci-hub.se The results indicated that green tea extract significantly decreased the bioavailability of atorvastatin. sci-hub.se

Another study in rats evaluated the effects of atorvastatin and lovastatin (B1675250) on the pharmacokinetics of aliskiren, using Atorvastatin-d5 as an internal standard for the analytical method. ukm.myresearchgate.net Such pre-clinical investigations are vital for predicting potential drug-herb and drug-drug interactions that could alter the bioavailability of co-administered therapeutic agents. ukm.myresearchgate.net The low oral bioavailability of atorvastatin, around 14%, is attributed to significant first-pass metabolism in the intestinal mucosa and the liver. frontiersin.org

The elimination half-life of a drug is a key pharmacokinetic parameter, and its accurate determination is essential. In animal models, studies utilizing this compound as an internal standard have provided insights into the half-life of atorvastatin. For instance, research in mice has estimated the half-life of atorvastatin to be approximately 30 minutes. researchgate.net In humans, the elimination half-life of atorvastatin is reported to be around 14 hours; however, its pharmacodynamic effect is longer due to the presence of active metabolites. ijpsjournal.comutupub.fi A study in healthy Korean volunteers reported an elimination half-life of 5.5 hours. nih.gov These studies, which rely on precise quantification enabled by deuterated standards, are critical for understanding the duration of drug action and for designing appropriate dosing regimens in pre-clinical and clinical settings.

This compound has been instrumental in in vitro and ex vivo studies designed to investigate the mechanisms of atorvastatin absorption. In one such study, an LC-MS/MS method was developed using Atorvastatin-d5 as an internal standard to detect atorvastatin in tissue and liquid samples from a microfluidics system designed to mimic gastrointestinal absorption. mdpi.com This research highlighted that the presence of certain excipients, like polysorbate 80, can enhance the absorption of atorvastatin. mdpi.com Furthermore, in vitro studies have demonstrated that atorvastatin is a substrate for various transporters, including breast cancer resistance protein (BCRP), P-glycoprotein (P-gp), and multidrug resistance-associated proteins (MRPs), which can influence its absorption and disposition. utupub.fi

The potential for drug-drug interactions is a major consideration in drug development and clinical practice. This compound is a key component in pre-clinical studies evaluating these interactions. For instance, it has been used as an internal standard in studies investigating the pharmacokinetic interaction between atorvastatin and other drugs, such as the angiotensin II receptor blocker fimasartan (B1672672). nih.gov In a study with healthy male volunteers, the co-administration of fimasartan and atorvastatin led to an increase in the systemic exposure of atorvastatin and its active metabolite. nih.gov Another study in rats, using Atorvastatin-d5, showed that while atorvastatin did not significantly alter the pharmacokinetics of aliskiren, lovastatin did. ukm.my These pre-clinical findings, which depend on accurate quantification using deuterated standards, are crucial for identifying and managing potential drug interactions.

| Interacting Drug | Effect on Atorvastatin Pharmacokinetics | Reference |

| Fimasartan | Increased Cmax and AUC of atorvastatin and its 2-hydroxy metabolite | nih.gov |

| Telaprevir (B1684684) | Markedly increased atorvastatin Cmax (10.6-fold) and AUC (7.88-fold) | nih.gov |

| Green Tea Extract | Decreased atorvastatin bioavailability | sci-hub.se |

In Vitro and Ex Vivo Absorption Studies

Metabolic Fate and Biotransformation Research

Understanding the metabolic fate and biotransformation of atorvastatin is crucial for comprehending its efficacy and potential for interactions. This compound plays a vital role in this research as an internal standard for the quantification of the parent drug and its metabolites.

Identification and Quantification of Atorvastatin Metabolites using Deuterated Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique employed for this purpose. researchgate.netemrespublisher.com By using this compound as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and reliable data. veeprho.comosf.io This approach has been successfully used to develop and validate sensitive methods for the simultaneous quantitation of Atorvastatin and its various metabolites. researchgate.net For instance, a study by MacWan et al. utilized deuterated internal standards to achieve a limit of quantitation of 50 pg/mL for Atorvastatin and its five major metabolites in plasma samples from kidney transplant recipients. researchgate.net

The stability of Atorvastatin and its metabolites can be a challenge during sample analysis. The acid forms of Atorvastatin and its hydroxy-metabolites can interconvert to their respective lactone forms. researchgate.net Utilizing the sum of the acid and lactone forms for quantification, facilitated by the use of deuterated standards, has been shown to overcome these pre-analytical stability issues. uio.no

Table 1: Applications of Deuterated Atorvastatin Standards in Metabolite Quantification

| Application | Analytical Technique | Key Findings | Reference |

| Simultaneous quantification of Atorvastatin and its metabolites | LC-MS/MS | Achieved a low limit of quantitation (50 pg/mL) in plasma samples. | researchgate.net |

| Overcoming pre-analytical stability issues | LC-MS/MS | The sum of acid and lactone forms provided reliable quantification. | uio.no |

| High-throughput clinical studies | UHPLC-MS/MS | Developed a rapid and rugged method for quantifying Atorvastatin and its active metabolites. | osf.io |

| Drug-drug interaction studies | LC/MS/MS | Determined the effect of telaprevir on the pharmacokinetics of Atorvastatin and its metabolites. | nih.gov |

Enzyme Kinetics and Cytochrome P450 (CYP450) Metabolism Studies

The metabolism of Atorvastatin is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform responsible. researchgate.netnih.gov Studies investigating the kinetics of these enzymatic reactions heavily rely on deuterated standards for accurate measurements.

Research has shown that both CYP3A4 and CYP3A5 can metabolize Atorvastatin to its hydroxylated metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. researchgate.netnih.gov However, kinetic studies have revealed that the intrinsic clearance of these metabolites by CYP3A4 is significantly higher than by CYP3A5, confirming CYP3A4's primary role. researchgate.netnih.gov These studies often involve incubating recombinant CYP enzymes with Atorvastatin and using deuterated standards to precisely quantify the formation of metabolites over time.

The use of this compound as an internal standard is crucial in these in vitro experiments to ensure the accuracy of the determined kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for understanding the potential for drug-drug interactions and inter-individual variability in Atorvastatin metabolism. cymitquimica.com

Glucuronidation Pathway Investigations

Besides oxidation by CYP450 enzymes, another significant metabolic pathway for Atorvastatin and its metabolites is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT1A3 have been identified as key enzymes in the formation of atorvastatin acyl-glucuronide and the lactonization of atorvastatin. uni-tuebingen.defrontiersin.org

Research investigating the role of UGTs in Atorvastatin metabolism utilizes deuterated standards to trace and quantify the formation of glucuronide conjugates and lactone forms. uni-tuebingen.de For example, studies have used this compound in incubations with human liver microsomes and recombinant UGT enzymes to elucidate the specific contributions of UGT1A1 and UGT1A3 to Atorvastatin lactonization. uni-tuebingen.de

Genetic polymorphisms in UGT enzymes can lead to significant inter-individual differences in drug metabolism. nih.govnih.gov Studies have shown that the UGT1A3*2 polymorphism is associated with increased atorvastatin lactonization. uni-tuebingen.denih.gov The use of deuterated standards in such pharmacogenetic studies allows for precise phenotyping of individuals based on their metabolic profiles.

Table 2: Key Enzymes in Atorvastatin Metabolism

| Metabolic Pathway | Key Enzymes | Metabolites Formed | Role of Deuterated Standards |

| Oxidation | CYP3A4, CYP3A5 | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | Accurate quantification in enzyme kinetic studies. researchgate.netnih.gov |

| Glucuronidation/Lactonization | UGT1A1, UGT1A3 | Atorvastatin lactone, hydroxyatorvastatin lactones | Tracing and quantifying conjugate and lactone formation. uni-tuebingen.de |

Isotopic Tracer Applications in Metabolic Research

The stable isotope labeling of this compound makes it an ideal tracer for metabolic research. medchemexpress.commedchemexpress.com By administering the deuterated compound, researchers can follow its metabolic fate in vivo and in vitro without the need for radioactive isotopes. This allows for detailed investigations into the pathways of absorption, distribution, metabolism, and excretion (ADME).

The use of deuterated tracers coupled with mass spectrometry provides a powerful tool to identify and quantify all metabolic products of Atorvastatin, even those present at very low concentrations. emrespublisher.com This approach is crucial for building a comprehensive understanding of the drug's disposition in the body.

Targeted Therapeutic Drug Monitoring (TDM) Methodologies using this compound

Therapeutic drug monitoring (TDM) aims to optimize drug therapy by maintaining plasma concentrations within a target therapeutic range. For Atorvastatin, TDM can be particularly useful for assessing patient adherence and managing potential drug-drug interactions. uio.nonih.govnih.gov

The development of robust and reliable TDM methods relies heavily on the use of internal standards to ensure accuracy and precision. uio.nomedchemexpress.com this compound is the preferred internal standard for LC-MS/MS-based TDM assays for Atorvastatin and its active metabolites. osf.iouio.no These methods allow for the accurate measurement of drug concentrations in patient plasma samples, providing valuable information for clinicians to personalize dosing regimens. uio.nonih.gov The use of deuterated standards helps to minimize the analytical variability, which is critical for making informed clinical decisions based on TDM results. nih.gov

Advanced Research into Atorvastatin D5 Sodium Salt

Investigations into Pleiotropic Effects of Atorvastatin (B1662188) using Deuterated Derivatives

Beyond their lipid-lowering capabilities, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. nih.govnsf.gov These effects include anti-inflammatory, immunomodulatory, and endothelial function-improving properties. nih.govnih.gov Deuterated atorvastatin serves as a critical tool in research aimed at understanding the molecular underpinnings of these effects.

Statins have demonstrated significant anti-inflammatory and immunomodulatory actions. nih.govmdpi.com They can decrease the activation of T cells and the recruitment of monocytes, and reduce the expression of pro-inflammatory molecules by inhibiting the activation of nuclear factor kappa B (NF-κB). nih.govmdpi.comrevespcardiol.org Atorvastatin, in particular, has been shown to reduce levels of inflammatory markers like C-reactive protein (CRP). mdpi.comnih.gov

In a murine model of traumatic brain injury, atorvastatin treatment attenuated the invasion of T cells, neutrophils, and natural killer cells, and reduced the production of pro-inflammatory cytokines like IFN-γ and IL-6. nih.gov It also increased the proportion of regulatory T cells and their associated anti-inflammatory cytokines, IL-10 and TGF-β1. nih.gov In a study on ulcerative colitis, atorvastatin combined with mesalamine significantly reduced levels of calprotectin, CRP, and ESR. frontiersin.org The use of deuterated atorvastatin in such studies allows for precise measurement of the drug and its metabolites, helping to correlate their presence with the observed anti-inflammatory outcomes. nih.govnih.gov

Statins are known to improve endothelial function, a key factor in cardiovascular health. nih.govarchivesofmedicalscience.comnih.govnih.gov They can increase the production of nitric oxide (NO) by upregulating endothelial NO synthase (eNOS). nih.gov Studies have shown that atorvastatin therapy improves flow-mediated dilation (FMD) of the brachial artery, a measure of endothelial function, in various patient populations. archivesofmedicalscience.comnih.gov This improvement in endothelial function can occur even before significant reductions in cholesterol levels are observed, highlighting the pleiotropic nature of statins. nih.gov Research using atorvastatin has demonstrated its ability to mobilize endothelial progenitor cells, which contribute to the restoration of endothelial function. nih.gov

Anti-inflammatory and Immunomodulatory Research

Research on Atorvastatin-d5 Sodium Salt in Specific Disease Models (Non-Clinical)

The application of atorvastatin and its deuterated forms extends to various non-clinical disease models to explore its therapeutic potential beyond cardiovascular disease. In a rat model of chronic renal insufficiency, atorvastatin was found to improve sodium handling and decrease blood pressure, suggesting beneficial effects on renal function and injury. nih.gov In a murine model of traumatic brain injury, atorvastatin demonstrated neuroprotective effects by reducing neuronal apoptosis and improving behavioral deficits, which were linked to its anti-inflammatory and immunomodulatory properties. nih.gov Furthermore, in animal models of colitis, atorvastatin has been shown to reduce the severity of intestinal inflammation. frontiersin.org The use of this compound in these models is crucial for pharmacokinetic and metabolic studies, helping researchers to understand how the drug is distributed and metabolized in different disease states, and how this relates to its efficacy. nih.govuni-tuebingen.de

Applications in Quantitative Proteomics and Metabolomics Research

This compound, a deuterated analog of Atorvastatin, serves as a critical tool in advanced analytical research, primarily within the fields of metabolomics and pharmacokinetics. Its utility stems from its properties as a stable isotope-labeled internal standard, which is essential for achieving high accuracy and precision in quantitative mass spectrometry-based studies. While its application in quantitative proteomics is not conventional, its role in metabolomics is well-established and pivotal for the quantitative analysis of Atorvastatin and its metabolites.

Role in Metabolomics and Bioanalytical Studies

In metabolomics, the goal is the comprehensive and quantitative analysis of small molecules (metabolites) within a biological system. When studying the effects or metabolic fate of a drug like Atorvastatin, it is crucial to accurately measure its concentration, as well as the concentrations of its metabolic byproducts, in complex biological matrices such as plasma, serum, or urine. d-nb.info this compound is ideally suited for this purpose. nih.govosf.io

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. scioninstruments.comnih.gov An internal standard is a compound added in a known quantity to a sample before analysis. scioninstruments.com It helps to correct for variations that can occur during sample preparation, injection, and the analysis process itself, such as extraction losses and fluctuations in the mass spectrometer's signal (ion suppression or enhancement). nih.gov

A deuterated standard like Atorvastatin-d5 is considered the "gold standard" for quantitative mass spectrometry. nih.gov This is because it is chemically almost identical to the analyte (the non-deuterated Atorvastatin), meaning it behaves similarly during sample extraction and chromatographic separation. scioninstruments.comnih.gov However, due to the presence of five deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z). scirp.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures that any analytical variability affects both compounds equally. scioninstruments.com The concentration of the analyte is then determined by comparing the ratio of its signal response to the known concentration of the internal standard. nih.gov

Detailed Research Findings

Numerous bioanalytical methods have been developed and validated for the quantification of Atorvastatin and its active metabolites, ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin), using Atorvastatin-d5 as the internal standard. nih.govosf.io These methods are essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. d-nb.infonih.gov

Research has demonstrated that using Atorvastatin-d5, along with the deuterated forms of the key metabolites, provides reliable and accurate quantification. nih.govosf.io For instance, a high-throughput UPLC-MS/MS method was validated for the simultaneous quantification of Atorvastatin and its active metabolites in human plasma. nih.govosf.io In this study, Atorvastatin-d5, 2-hydroxy Atorvastatin-d5, and 4-hydroxy Atorvastatin-d5 were used as the respective internal standards. The method demonstrated high selectivity, sensitivity, and reproducibility, with consistent precision and accuracy. nih.gov

The use of a stable isotope-labeled internal standard is particularly important for Atorvastatin due to the complexity of its metabolism and potential for the interconversion of its different forms (e.g., acid to lactone). scirp.orge-b-f.eu Using Atorvastatin-d5 helps to ensure that any such conversions or degradation that might occur during sample handling are accounted for, leading to more reliable data.

Data from Quantitative Analysis

The data generated from these types of studies typically involve calibration curves to establish linearity and quality control samples to ensure accuracy and precision. The tables below illustrate the kind of data obtained in a validated bioanalytical method using Atorvastatin-d5 as an internal standard for the analysis of Atorvastatin.

Table 1: Illustrative Calibration Curve Data for Atorvastatin Quantification using LC-MS/MS

| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |

| 0.50 | 0.48 | 96.0 |

| 1.00 | 1.03 | 103.0 |

| 5.00 | 5.15 | 103.0 |

| 10.0 | 9.85 | 98.5 |

| 50.0 | 50.9 | 101.8 |

| 100.0 | 99.2 | 99.2 |

| 200.0 | 203.4 | 101.7 |

| 250.0 | 247.0 | 98.8 |

This table represents typical data showing the linearity of the method across a range of concentrations. The accuracy is calculated as (Calculated Mean Concentration / Nominal Concentration) x 100.

Table 2: Illustrative Inter-day Precision and Accuracy for Atorvastatin Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |

| Low (LQC) | 1.50 | 1.55 | 4.2 | 103.3 |

| Medium (MQC) | 75.0 | 73.8 | 3.1 | 98.4 |

| High (HQC) | 180.0 | 182.7 | 2.5 | 101.5 |

%CV (Coefficient of Variation) represents the precision, and Accuracy is the closeness of the measured value to the nominal value. These data demonstrate the reliability and reproducibility of the assay over different days.

Applications in Quantitative Proteomics

In the context of quantitative proteomics, the direct application of this compound is not a standard or documented practice. Quantitative proteomics methods typically rely on the isotopic labeling of proteins or peptides themselves. acs.orgnih.gov Common techniques include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells incorporate "heavy" amino acids into their proteins wikipedia.orgresearchgate.netckgas.com, or chemical labeling methods that attach isobaric tags to peptides. acs.org These approaches allow for the relative or absolute quantification of thousands of proteins in a sample.

常见问题

Basic Research Questions

Q. How is Atorvastatin-d5 Sodium Salt employed as an internal standard in mass spectrometry-based quantification of atorvastatin metabolites?

- Methodological Answer : this compound is spiked into biological samples at a known concentration to account for matrix effects and instrument variability during analysis. The deuterium atoms (d5) provide a distinct mass shift (+5 Da) from non-deuterated atorvastatin, enabling precise quantification via stable isotope dilution. Researchers should validate the method by comparing the deuterated compound’s recovery rates against calibration curves in relevant matrices (e.g., plasma, liver homogenates) .

Q. What synthetic routes are utilized for preparing this compound with high isotopic purity?

- Methodological Answer : Synthesis typically involves hydroxylation of atorvastatin at the ortho position, followed by deuteration using deuterated reagents (e.g., D₂O or deuterium gas under catalytic conditions). The final step converts the free acid to the sodium salt. Isotopic purity (>98%) is confirmed via NMR (e.g., absence of protium signals at 7.1–7.3 ppm) and high-resolution mass spectrometry. Critical parameters include reaction temperature (20–25°C) and exclusion of moisture during salt formation .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- HPLC : To assess chemical purity (>99%) using a C18 column and UV detection at 244 nm.

- NMR : ¹H and ¹³C spectra to confirm deuteration at specific positions and rule out structural isomers.

- Mass Spectrometry : HRMS (High-Resolution MS) to verify isotopic distribution and molecular ion peaks.

Stability under storage (-20°C, inert atmosphere) should be validated via repeated analyses over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation levels observed during the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from incomplete deuteration or isotopic exchange. To address this:

- Use LC-MS/MS with selective reaction monitoring (SRM) to quantify deuterium retention at each position.

- Optimize reaction conditions (e.g., longer deuteration times or higher catalyst loading) based on kinetic studies.

- Compare results with orthogonal techniques like FTIR to detect residual hydroxyl or carboxyl groups .

Q. What parameters should be optimized in LC-MS/MS methods to ensure accurate quantification of this compound in complex biological matrices?

- Methodological Answer :

- Ionization : Electrospray ionization (ESI) in negative mode, with source temperature = 150°C and capillary voltage = 3.5 kV.

- Chromatography : Mobile phase = 0.1% formic acid in acetonitrile/water (70:30), flow rate = 0.3 mL/min.

- Matrix Effects : Validate using post-column infusion to assess ion suppression/enhancement.

Limit of quantification (LOQ) should be ≤1 ng/mL, with intra-day precision <15% RSD .

Q. How does the stability of this compound vary under different pH and temperature conditions in long-term pharmacological studies?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies at pH 1–10 (37°C, 24 hr). Atorvastatin-d5 degrades rapidly at pH <3 (hydrolysis of lactone ring) and pH >8 (oxidation of hydroxyl groups).

- Thermal Stability : Store at -80°C for long-term use; avoid freeze-thaw cycles (>3 cycles reduce recovery by 20%).

- Light Sensitivity : Protect from UV light to prevent photoisomerization. Monitor via chiral HPLC .

Q. What strategies mitigate cross-reactivity between this compound and endogenous lipids in immunoassays?

- Methodological Answer :

- Use solid-phase extraction (SPE) with C8 cartridges to isolate the compound from lipids.

- Validate assays with negative controls (lipid-rich matrices like adipose tissue) and compare results with LC-MS/MS.

- Optimize antibody specificity via surface plasmon resonance (SPR) to ensure <5% cross-reactivity with cholesterol esters .

Q. How do long-term exposures to this compound alter gene expression profiles in hepatocyte models?

- Methodological Answer :

- Treat primary hepatocytes with 1–10 μM Atorvastatin-d5 for 72 hr.

- Perform RNA-seq to identify differentially expressed genes (e.g., HMGCR, LDLR).

- Validate findings using qPCR and siRNA knockdown experiments.

- Compare results with non-deuterated atorvastatin to assess deuterium’s impact on metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.